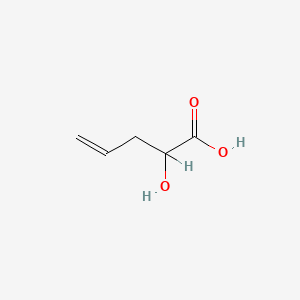

2-Hydroxypent-4-enoic acid

Description

Contextualization within Organic Chemistry and Biochemistry

In the realm of organic chemistry, 2-hydroxypent-4-enoic acid is classified as an α-hydroxy acid, a class of compounds known for their utility in synthesis. vulcanchem.com The presence of a hydroxyl group on the carbon adjacent to the carboxyl group, along with an alkene functionality, makes it a trifunctional molecule. This unique combination allows it to participate in a variety of reactions, including esterification, oxidation, and addition reactions at the double bond. smolecule.com Its stereocenter at the second carbon (C2) also introduces the element of chirality, making its enantioselective synthesis a topic of interest for creating stereospecific molecules. vulcanchem.comlookchem.com

From a biochemical perspective, derivatives of this compound have been identified in natural sources. For instance, it has been isolated from the roots of the tobacco plant (Nicotiana tabacum) and certain fungi. smolecule.com This natural occurrence suggests its involvement in metabolic pathways, although its precise biological roles are still an active area of investigation. Its structural similarity to other biologically relevant molecules positions it as a candidate for studies on enzyme interactions and metabolic processes. smolecule.com

Historical Perspectives on Initial Isolation and Early Characterization Efforts

The initial isolation of this compound from the roots of Nicotiana tabacum marked its entry into the scientific landscape. smolecule.com Early characterization efforts would have relied on classical analytical techniques to determine its molecular structure and functional groups. Modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have since provided a more detailed picture of its architecture. vulcanchem.com For example, ¹H-NMR spectra show characteristic signals for the vinylic protons and the proton on the hydroxyl-bearing carbon, while IR spectroscopy confirms the presence of the hydroxyl and carbonyl groups. vulcanchem.com The development of enantioselective synthesis methods has been a significant advancement, allowing researchers to produce specific stereoisomers of the compound for more targeted studies. lookchem.com

Significance as a Research Subject and Building Block in Academic Inquiry

The scientific interest in this compound stems from its versatility as a research tool and a synthetic precursor. It serves as a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and polymers. guidechem.com For example, it can be used to create polyesters and other polymeric materials. smolecule.com Its chiral nature makes it a useful building block in asymmetric synthesis, where the goal is to create a single enantiomer of a desired product. vulcanchem.com

In medicinal chemistry, there is growing interest in its potential biological activities. smolecule.com Research has indicated that it may possess antimicrobial and antiproliferative properties. smolecule.com Furthermore, its derivatives are being investigated for their potential in drug development. The ability to modify its structure through various chemical reactions allows for the creation of libraries of related compounds that can be screened for biological activity. epfl.ch This makes this compound a significant subject of academic inquiry with the potential for practical applications in various scientific fields.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H8O3 | smolecule.comlookchem.comalfa-chemistry.com |

| Molecular Weight | 116.12 g/mol | smolecule.comchemicalbook.com |

| CAS Number | 67951-43-3 | smolecule.comlookchem.comalfa-chemistry.com |

| IUPAC Name | This compound | smolecule.comalfa-chemistry.com |

| Appearance | White solid or colorless to light yellow crystal/powder | smolecule.com |

| Melting Point | 37 °C (in ethyl ether ligroine) | lookchem.comchemicalbook.com |

| Boiling Point | 268.8 °C at 760 mmHg | lookchem.comalfa-chemistry.com |

| Density | 1.176 g/cm³ | lookchem.comalfa-chemistry.com |

| Solubility | Soluble in water, ethanol (B145695), and ether | smolecule.com |

| pKa | 3.79 ± 0.11 (Predicted) | lookchem.com |

| Flash Point | 130.6 °C | lookchem.comalfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVBYJVPHDQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987341 | |

| Record name | 2-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67951-43-3 | |

| Record name | beta-Vinyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067951433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67951-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxypent 4 Enoic Acid and Its Chiral Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering an effective route to enantiomerically pure compounds. This strategy is particularly useful for producing chiral α-hydroxy acids.

Biocatalytic Transformations in Stereoselective Production

Biocatalytic methods are highly valued for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess under mild reaction conditions.

One prominent example is the stereoselective bioreduction of α-keto acids. The synthesis of (S)-2-hydroxypent-4-enoic acid has been achieved with greater than 99% enantiomeric excess (ee) through the reduction of the corresponding α-keto acid. This transformation is catalyzed by D-2-hydroxyisocaproate dehydrogenase (HicDH) from Lactobacillus species. This enzymatic approach leverages the enzyme's broad substrate specificity and avoids racemization, making it suitable for scalable production.

Another powerful biocatalytic technique is the deracemization of racemic mixtures. Whole-cell biocatalysts, such as Candida parapsilosis, have been effectively used to deracemize racemic α-hydroxy esters. researchgate.net These microorganisms possess oxidoreductase systems that can selectively oxidize one enantiomer to the corresponding ketone, which is then reduced back to the alcohol, favoring the formation of the other enantiomer. researchgate.net This process can yield the desired (S)-enantiomer with excellent enantiomeric purity (up to >99% ee) and good isolated yields (up to 81%). researchgate.net

Furthermore, multi-enzyme cascades have been developed to convert L-amino acids into optically pure (R)- or (S)-α-hydroxy acids. mdpi.com These one-pot systems can involve an L-amino acid deaminase followed by a stereoselective reduction using either an L- or D-hydroxyisocaproate dehydrogenase, achieving conversions of 97–99%. mdpi.com

Enzyme Screening and Engineering for Enhanced Yields

The discovery and improvement of enzymes are crucial for advancing biocatalytic synthesis. Screening of microbial sources and protein engineering are key strategies to enhance the yield, selectivity, and substrate scope of enzymatic transformations.

Enzyme screening of diverse microorganisms can identify novel biocatalysts with desired activities. For instance, enzymes involved in the biosynthesis of related compounds, such as 4-hydroxy-2-oxopentanoate (B1241807) dehydratase and 2-oxopent-4-enoate (B1242333) hydratase, represent a pool of potential candidates for producing precursors to 2-hydroxypent-4-enoic acid. google.com Lipases from various sources like Aspergillus niger and proteases are also screened for their ability to catalyze the polycondensation of α-hydroxy acids, indicating their potential utility in related transformations. tandfonline.com

Asymmetric Synthesis Routes

Asymmetric synthesis provides direct access to chiral molecules without relying on biological systems. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Diastereoselective Ene Reactions for Chiral this compound Derivatives

The carbonyl-ene reaction is a powerful method for forming carbon-carbon bonds and is particularly effective for synthesizing α-hydroxy acids with a double bond at the γ,δ-position. lookchem.com This reaction involves the addition of an olefin to a glyoxylate (B1226380).

A highly effective strategy involves the use of chiral derivatives of glyoxylic acid, where a chiral auxiliary directs the stereochemical course of the reaction. lookchem.com The diastereoselective carbonyl-ene reaction between various 1,1-disubstituted olefins and glyoxylates bearing chiral auxiliaries like Oppolzer's sultam or 8-phenylmenthol has been studied. lookchem.comresearchgate.net These reactions proceed efficiently in the presence of a Lewis acid, such as zinc bromide (ZnBr2), which is advantageous due to its low toxicity and ease of handling. lookchem.com This method yields the desired chiral 4-substituted this compound derivatives in good yields and with high diastereoselectivity, ranging from 72–94% diastereomeric excess (de). lookchem.comresearchgate.net While the 8-phenylmenthyl glyoxylate auxiliary often provides slightly better diastereoselectivity, the products derived from Oppolzer's sultam are frequently crystalline, which simplifies purification. lookchem.comresearchgate.net Other catalytic systems, such as those based on BINOL-Ti(IV) or bis-oxazoline-Cu(II) complexes, are also known to be highly enantioselective for this type of transformation. lookchem.comacs.org

| Olefin | Chiral Auxiliary | Catalyst (equiv.) | Yield (%) | Diastereomeric Excess (de, %) |

| Isobutylene (B52900) | Oppolzer's Sultam | ZnBr2 (1.0) | 75 | 86 |

| Methylenecyclopentane | Oppolzer's Sultam | ZnBr2 (1.0) | 82 | 94 |

| α-Methylstyrene | 8-Phenylmenthol | ZnBr2 (0.1) | 88 | 83 |

| Isobutylene | 8-Phenylmenthol | ZnBr2 (0.1) | 85 | 86 |

| Methylenecyclopentane | 8-Phenylmenthol | ZnBr2 (0.1) | 91 | 92 |

This table presents selected data from studies on ZnBr2-promoted diastereoselective ene reactions. lookchem.com

Enantioselective Catalysis in Functionalized Alpha-Hydroxy Acid Synthesis

Enantioselective catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The enantioselective allylation of activated aldehydes, such as alkyl glyoxylates, is a direct route to chiral homoallylic alcohols like this compound esters.

One successful approach utilizes chiral (salen)Cr(III) complexes to catalyze the addition of allyltributyltin to alkyl glyoxylates. This reaction proceeds smoothly with low catalyst loading and affords the corresponding this compound esters in good yields (70-90%) and with moderate enantioselectivity (58-75% ee).

| Catalytic System | Allyl Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (salen)Cr(III)BF4 | Allyltributyltin | Alkyl Glyoxylate | 70-90 | 58-75 |

Data based on research on enantioselective allylation using (salen)chromium(III) complexes.

Novel Chemical Synthesis Strategies

Beyond established chemoenzymatic and asymmetric routes, research continues into novel chemical methods that offer unique advantages in terms of reaction conditions, substrate scope, or mechanism.

One such strategy is an organoindium-mediated synthesis, which operates effectively in aqueous conditions. This method involves the reaction of an organoindium reagent, derived from allyl bromide and indium metal, with the hydrate (B1144303) of 8-phenylmenthyl glyoxalate. This approach circumvents the challenges associated with Grignard reactions, which can produce undesired byproducts.

Another innovative approach involves the use of alkoxyallylsiletanes for the highly chemoselective allylation of carbonyls. nih.gov This method is particularly effective for substrates like glyoxylic acids. nih.gov The proposed mechanism involves an initial exchange of the alkoxy group on the silicon with the hydroxyl group of the substrate. nih.gov This is followed by the activation of the nearby carbonyl by the Lewis acidic siletane and a subsequent intramolecular allylation. nih.gov This strategy allows for selective monoallylation even in complex molecules with multiple reactive sites. nih.gov

Exploration of Oxidation and Hydrometallation Pathways

Oxidation and hydrometallation represent fundamental strategies for the synthesis of this compound. One common oxidative approach involves the conversion of pent-4-ene-1,2-diol into the corresponding carboxylic acid. smolecule.com This transformation leverages standard oxidizing agents to selectively act on one of the alcohol functionalities. Another method involves the Jones oxidation of a protected pentenoic alcohol derivative using a chromium-based reagent in acetone (B3395972) to yield the carboxylic acid. nih.gov

Hydrometallation pathways typically involve the addition of a metal hydride across the double bond of a pentene derivative, followed by subsequent chemical modifications to yield the final acid. smolecule.com A related approach is the hydroboration-oxidation of olefinic moieties, which can be used to introduce the hydroxyl group with specific regioselectivity. lboro.ac.uk

A notable synthesis that combines elements of metal-mediated reactions involves treating glyoxylic acid monohydrate with zinc powder, bismuth chloride, and allyl bromide in a tetrahydrofuran (B95107) (THF) and water solvent system. rsc.org This Barbier-type reaction effectively constructs the carbon skeleton and introduces the necessary functional groups in a single step, yielding this compound as a yellow oil after workup and extraction. rsc.org

Multi-step Organic Transformations for Specific Isomers

Achieving high stereoselectivity to obtain specific isomers of this compound often requires multi-step transformations and the use of chiral catalysts or auxiliaries.

For the synthesis of the (R)-enantiomer, a prominent method is the copper(II)-catalyzed Hosomi-Sakurai reaction. vulcanchem.com This process involves the enantioselective allylation of an α-ketoester substrate using allyltrimethylsilane (B147118) in the presence of a chiral copper complex. vulcanchem.com The reaction proceeds through a six-membered transition state to yield the (R)-configured product, (R)-methyl 2-hydroxypent-4-enoate, with high enantiomeric excess (up to 95% ee). vulcanchem.com Alternative routes include enzymatic resolution, where lipases or esterases can selectively hydrolyze racemic mixtures, though often with lower yields. vulcanchem.com

The (S)-enantiomer can be synthesized with high diastereoselectivity (85%) via an organoindium-mediated reaction in aqueous conditions. vulcanchem.com This method involves treating an 8-phenylmenthyl glyoxalate hydrate with allyl bromide and indium metal. vulcanchem.comresearchgate.net Another powerful technique is the stereoselective bioreduction of α-keto acids using enzymes like D-2-hydroxyisocaproate dehydrogenase (hicDH), which can produce the (S)-hydroxy acid with over 99% enantiomeric excess. vulcanchem.com A different multi-step approach involves a Claisen rearrangement, where treating an allyl α-hydroxyacetate with lithium diisopropylamide (LDA) induces a -sigmatropic rearrangement to form this compound. thieme-connect.de

| Method | Target Isomer | Key Reagents/Catalyst | Yield/Selectivity | Reference |

| Hosomi-Sakurai Reaction | (R)-methyl 2-hydroxypent-4-enoate | Chiral copper(II) complexes, allyltrimethylsilane | >70% yield, up to 95% ee | vulcanchem.com |

| Enzymatic Resolution | (R)-methyl 2-hydroxypent-4-enoate | Lipases, esterases | 50-60% yield | vulcanchem.com |

| Organoindium-Mediated Synthesis | (S)-2-hydroxypent-4-enoic acid | Indium metal, allyl bromide, 8-phenylmenthyl glyoxalate | 85% diastereoselectivity | vulcanchem.com |

| Enzymatic Reduction | (S)-2-hydroxypent-4-enoic acid | D-2-hydroxyisocaproate dehydrogenase (hicDH) | >99% ee | vulcanchem.com |

| Claisen Rearrangement | This compound | Lithium diisopropylamide (LDA) | 79% yield | thieme-connect.de |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Reaction Development

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. The organoindium-mediated synthesis of (S)-2-hydroxypent-4-enoic acid is a prime example, as it proceeds effectively in aqueous conditions, circumventing the need for dry organic solvents and avoiding issues associated with more traditional organometallic reagents like Grignard reagents. vulcanchem.com

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times and energy consumption. fip.org While not always solvent-free, it can enable reactions in more environmentally benign solvents like water or ethanol (B145695), or sometimes under neat conditions, thereby reducing waste. fip.org The synthesis of this compound using a Barbier-type reaction in a THF/water mixture also demonstrates a move towards aqueous-phase reactions. rsc.org

Atom Economy and Sustainable Synthetic Routes

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions, which generate stoichiometric byproducts. rsc.org

Catalytic methods are central to achieving high atom economy. A novel strategy for producing oligo(2-hydroxyacid)s, which can incorporate this compound, utilizes an iterative sequence of asymmetric hydroformylation, oxidation, and alkyne hydroacyloxylation. These catalytic, atom-economical C-C and C-O bond-forming reactions introduce stereocenters with high selectivity and minimize waste, representing a sustainable approach to complex molecule synthesis. The metal-catalyzed addition of carboxylic acids to alkynes is another atom-economical tool for creating C-O bonds without generating byproducts. In contrast, multi-step syntheses that rely on protecting groups or stoichiometric reagents, such as certain reductions with metal hydrides, tend to have lower atom economy. google.com

Post-Modification Strategies Utilizing this compound as a Precursor

The bifunctional nature of this compound makes it a valuable and versatile building block in organic synthesis. guidechem.com Its hydroxyl, carboxylic acid, and alkene groups can all participate in further transformations.

A significant application is its use as a precursor for synthesizing polyesters and other polymers. smolecule.comguidechem.com It is particularly useful in creating uniform, sequence-defined oligo(alpha-hydroxy acid)s. epfl.ch In one strategy, (2S)-2-hydroxypent-4-enoic acid serves as a masked hydrophilic building block in an alternating sequence with a hydrophobic hydroxy acid. epfl.chresearchgate.net After the oligoester backbone is formed, the allyl side chains of the this compound units can be quantitatively modified through a post-polymerization functionalization, such as a free-radical addition of various thiols. epfl.ch This approach provides a rapid way to generate libraries of functional oligomers with identical backbones but different side-chain functionalities. epfl.chresearchgate.net

The compound is also a key precursor for synthesizing oxygen-containing heterocycles. vulcanchem.com

Lactones: Under acidic conditions, the molecule can undergo intramolecular cyclization (lactonization) to form γ-lactones, which are common structural motifs in many natural products. vulcanchem.com

Tetrahydrofurans: The terminal double bond can be targeted in reactions like iodoetherification to generate substituted tetrahydrofuran rings, another important scaffold in bioactive molecules. vulcanchem.com

Furthermore, its ester form, methyl 2-hydroxypent-4-enoate, is a versatile intermediate used in various cyclization reactions to produce complex heterocyclic and natural products.

Chemical Reactivity and Functional Group Transformations of 2 Hydroxypent 4 Enoic Acid

Elucidation of Fundamental Reaction Mechanisms

2-Hydroxypent-4-enoic acid is a bifunctional molecule containing a carboxylic acid, a secondary alcohol, and a terminal alkene. This combination of functional groups allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. This reaction is a reversible equilibrium process. For instance, reaction with methanol (B129727) under reflux conditions yields methyl 2-hydroxypent-4-enoate. Similarly, esterification with allyl alcohol can produce allyl 2-hydroxy-4-pentenoate. rsc.org

The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions to regenerate the parent carboxylic acid and the corresponding alcohol. Enzymatic hydrolysis is also a viable pathway, with esterases capable of catalyzing the conversion of its esters back to the acid form.

| Reactant (Alcohol) | Product (Ester) | Reaction Conditions | Reference |

|---|---|---|---|

| Methanol | Methyl 2-hydroxypent-4-enoate | Acid catalyst (e.g., H₂SO₄), reflux | |

| Allyl alcohol | Allyl 2-hydroxy-4-pentenoate | DMF, K₂CO₃, Tetrabutyl ammonium (B1175870) bromide | rsc.org |

The functional groups of this compound are susceptible to oxidation and decarboxylation under specific conditions. The secondary hydroxyl group can be oxidized to form the corresponding ketone, 2-oxo-pent-4-enoic acid. smolecule.com The presence of the alkene may influence the reaction pathway.

Decarboxylation, the loss of carbon dioxide from the carboxyl group, is another potential transformation. smolecule.com In certain biosynthetic pathways, related compounds such as 3-hydroxypent-4-enoic acid undergo decarboxylation and dehydration to produce valuable platform chemicals like 1,3-butadiene. google.com While not a direct transformation of the 2-hydroxy isomer, this illustrates a relevant reactive pathway for similar structures.

Esterification and Hydrolysis Processes

Derivatization for Academic Research Probes and Building Blocks

The unique structure of this compound makes it a valuable precursor for creating more complex molecules for academic and materials science research.

As an alpha-hydroxy acid, this compound can serve as a monomer for the synthesis of polyesters. smolecule.com The presence of both a hydroxyl and a carboxylic acid group allows it to undergo polycondensation reactions. Direct condensation of alpha-hydroxy acids often results in the formation of oligomers or low-molecular-weight polymers. mdpi.comresearchgate.net These polyesters are of significant interest as they are often biodegradable. mdpi.com The pendant vinyl group in the resulting polymer from this compound offers a site for further functionalization, creating materials with tailored properties. The synthesis of such polymers can be achieved through methods like direct condensation in bulk, although achieving high molecular weights can be challenging. mdpi.comresearchgate.net

| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| General α-Hydroxy Acids | Direct Condensation | Aliphatic Polyesters | Often yields oligomers; biodegradable | mdpi.comresearchgate.net |

| Lactide (cyclic dimer of Lactic Acid) | Ring-Opening Polymerization | Poly(lactic acid) (PLA) | High molecular weight achievable | google.com |

| This compound | Polycondensation | Poly(2-hydroxypent-4-enoate) | Pendant alkene group for post-polymerization modification | smolecule.com |

The terminal double bond in this compound is a key site for introducing additional functionality. It can participate in a variety of addition reactions typical of alkenes. These include:

Epoxidation: Reaction with peracids, such as m-chloroperbenzoic acid, can convert the alkene to an epoxide. scribd.com

Diels-Alder Cycloaddition: The alkene can act as a dienophile in [4+2] cycloaddition reactions.

Ozonolysis: Cleavage of the double bond via ozonolysis can be used to generate smaller, functionalized fragments for structural analysis or further synthesis. nih.gov

Thiol-ene Reactions: The alkene can react with thiols in the presence of a radical initiator or UV light, allowing for the attachment of sulfur-containing moieties. rsc.org

These transformations significantly expand the synthetic utility of this compound and its derivatives, enabling their use as scaffolds in the synthesis of complex target molecules.

This compound can cyclize to form a five-membered ring lactone. While this compound itself is a saturated lactone, its isomer, 4-hydroxypent-2-enoic acid lactone (also known as β-angelica lactone), features an α,β-unsaturated system. This unsaturated lactone is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. rsc.orgcdnsciencepub.com The biological activities of many α,β-unsaturated lactones are attributed to their ability to alkylate biological macromolecules via Michael additions. rsc.org

Research has shown that the reaction of 4-hydroxypent-2-enoic acid lactone with nucleophiles like thiols and amines is facile. cdnsciencepub.comcdnsciencepub.com For example, α-toluenethiol adds smoothly in the presence of a base catalyst to yield the corresponding 3-benzylthio-4-hydroxypentanoic acid lactone. cdnsciencepub.com The reactivity and the stability of the resulting adduct depend on the nature of the nucleophile.

| Nucleophile | Product Type | Reaction Outcome | Reference |

|---|---|---|---|

| α-Toluenethiol | Thiol Adduct | Facile addition to give 3-benzylthio-4-hydroxypentanoic acid lactone | cdnsciencepub.com |

| Benzylamine | Amine Adduct | Facile addition, with potential for subsequent lactone ring-opening | cdnsciencepub.comcdnsciencepub.com |

| Methylamine | Amine Adduct | Facile addition, with subsequent lactone ring-opening observed | cdnsciencepub.com |

| Imidazole | Amine Adduct | Addition is less readily accomplished compared to thiols and primary amines | cdnsciencepub.com |

Biosynthetic Pathways and Metabolic Interconnections of 2 Hydroxypent 4 Enoic Acid in Non Human Biological Systems

Natural Occurrence and Isolation from Biological Sources

Origin in Plant Metabolisms (e.g., Nicotiana tabacum)

2-Hydroxypent-4-enoic acid, also known as β-vinyllactic acid, has been identified and isolated from the roots of the tobacco plant, Nicotiana tabacum. smolecule.com Its presence in N. tabacum points to its role as a metabolite within specific plant biochemical pathways. While detailed biosynthetic routes in tobacco are not extensively elucidated in the provided sources, its isolation confirms its natural occurrence in the plant kingdom. smolecule.com

Identification in Fungal Metabolites

The compound is also a known constituent of metabolites produced by certain fungi. Notably, (R)-2-hydroxypent-4-enoic acid is a structural component of toxic cyclodepsipeptides, including roseotoxin B and destruxin A, which are produced by the fungus Trichothecium roseum. mdpi.comresearchgate.netresearchgate.net These complex molecules are formed by the fungus and have demonstrated phytopathogenic activity. researchgate.netresearchgate.net The incorporation of this compound into these larger structures highlights its role as a building block in fungal secondary metabolism. mdpi.com

Enzymatic Degradation Pathways in Microorganisms

Role as an Intermediate in Catechol Meta-Cleavage Pathways (e.g., Pseudomonas putida)

In microorganisms, this compound is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds like catechol. nih.govasm.orgasm.org This pathway is crucial for the bacterial catabolism of environmental pollutants such as toluene, xylenes, and biphenyls. asm.orgnih.govmicrobiologyresearch.org In Pseudomonas putida harboring the TOL plasmid, aromatics are converted to catechol, which then undergoes ring cleavage. nih.govoup.com

Characterization and Mechanistic Studies of Key Enzymes (e.g., Hydratases, Decarboxylases)

Several key enzymes are involved in the transformation of this compound and its related compounds in microbial degradation pathways.

4-Oxalocrotonate Decarboxylase (XylI): This enzyme catalyzes the decarboxylation of 4-oxalocrotonate to produce 2-hydroxypent-2,4-dienoate, the enol form of 2-oxopent-4-enoate (B1242333). nih.gov Studies have shown that the keto form of 4-oxalocrotonate is the substrate for this enzyme. nih.gov

2-Oxopent-4-enoate Hydratase (XylJ): This hydratase is a critical enzyme that acts on 2-hydroxypent-2,4-dienoate (the enol tautomer of 2-oxopent-4-enoate). nih.govnih.govebi.ac.uk It catalyzes the hydration of this unstable intermediate to form 4-hydroxy-2-oxopentanoate (B1241807). nih.govwikipedia.orgresearchgate.net Research on the hydratase from Burkholderia xenoverans (BphH), which is homologous to XylJ, shows it is a divalent metal ion-dependent enzyme, with magnesium (Mg²⁺) being the most effective cofactor. researchgate.net The hydratase from E. coli shows optimal activity with manganese ions (Mn²⁺). ebi.ac.uk In Pseudomonas putida, the decarboxylase (XylI) and hydratase (XylJ) have been observed to form a complex, which is thought to facilitate the efficient and controlled transfer of the chemically unstable 2-hydroxypent-2,4-dienoate intermediate between the active sites. nih.govresearchgate.net

4-Hydroxy-2-oxovalerate Aldolase (B8822740) (XylK/DmpG): Following the hydratase reaction, 4-hydroxy-2-oxopentanoate is cleaved by this aldolase into pyruvate (B1213749) and acetaldehyde, which are then assimilated into central metabolism. wikipedia.orgebi.ac.ukuniprot.org

The table below summarizes the key enzymes from the Pseudomonas putida TOL plasmid pathway involved in the metabolism of intermediates related to this compound.

| Enzyme (Gene) | Reaction Catalyzed | Substrate | Product | Reference |

|---|---|---|---|---|

| 4-Oxalocrotonate Decarboxylase (XylI) | Decarboxylation | 4-Oxalocrotonate (keto form) | 2-Hydroxypent-2,4-dienoate | nih.gov |

| 2-Oxopent-4-enoate Hydratase (XylJ) | Hydration | 2-Hydroxypent-2,4-dienoate | 4-Hydroxy-2-oxopentanoate | nih.govebi.ac.ukresearchgate.net |

| 4-Hydroxy-2-oxovalerate Aldolase (XylK) | Aldol Cleavage | 4-Hydroxy-2-oxopentanoate | Pyruvate and Acetaldehyde | wikipedia.orgebi.ac.uk |

Interconversion with Related Oxoenoic Acids within Microbial Metabolism

Within the catechol meta-cleavage pathway, there is a crucial tautomeric relationship between 2-hydroxypent-2,4-dienoate and its keto form, 2-oxopent-4-enoate. nih.govasm.org The product of the 4-oxalocrotonate decarboxylase (XylI) is specifically the enol tautomer, 2-hydroxypent-2,4-dienoate. nih.govasm.org This enol form is chemically unstable and is the direct substrate for the subsequent enzyme, 2-oxopent-4-enoate hydratase (XylJ). nih.govasm.org

If 2-hydroxypent-2,4-dienoate accumulates, it can spontaneously convert to its more stable keto tautomer, 2-oxopent-4-enoate. asm.org However, this keto form is not a substrate for the hydratase. nih.govasm.org This highlights the metabolic importance of the enzyme complex between the decarboxylase and hydratase, which channels the unstable enol intermediate directly to the next active site, preventing its conversion to the non-reactive keto form and ensuring the metabolic flux through the degradation pathway. nih.govasm.org

A similar enzymatic hydration step is observed in other degradation pathways. For example, in testosterone (B1683101) degradation by Comamonas testosteroni, the enzyme TesE, a hydratase, converts 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid, showing a parallel mechanism with a slightly different substrate. nih.govresearchgate.net The reversible dehydration of 4-hydroxy-2-oxopentanoic acid back to 2-oxopent-4-enoate is catalyzed by 2-oxopent-4-enoate hydratase, indicating the potential for interconversion under certain conditions. wikipedia.org

Biotechnological Production and Metabolic Engineering

The industrial-scale production of this compound is increasingly leveraging biotechnological methods, moving away from traditional chemical synthesis to more sustainable and specific biological systems. Metabolic engineering of microorganisms plays a pivotal role in this transition, enabling the high-yield production of this valuable chemical.

Manipulation of Microbial Metabolism for Enhanced Production of this compound

Enhancing the production of this compound in its natural producers or in engineered hosts often involves strategic manipulation of their metabolic networks. Although the compound is found in organisms like the fungus Trichothecium roseum as a component of roseotoxins, detailed studies on manipulating its native biosynthetic pathway for overproduction are not extensively documented. researchgate.netmdpi.com However, established metabolic engineering principles allow for the formulation of strategies to increase yields.

One primary strategy is the amplification of precursor supply. By identifying the key metabolic precursors to the α-keto acid that serves as the immediate substrate for this compound, the enzymes responsible for their synthesis can be overexpressed. Conversely, knocking out or down-regulating genes of competing pathways that drain these precursors for other cellular functions can redirect metabolic flux towards the desired product.

Another key approach involves blocking the subsequent metabolism of this compound. In many organisms, intermediates are part of catabolic (degradative) pathways. Once the biosynthetic pathway is established or identified, deleting the genes that encode for enzymes that would otherwise consume this compound would lead to its accumulation. For instance, in pathways for aromatic compound degradation, related C5 hydroxy acids are intermediates; blocking their further breakdown is a common strategy for accumulation. researchgate.net The compound's utility in biotechnology is noted for its role in manipulating microbial metabolism to enhance the production of other desired chemicals. smolecule.com

Engineering Non-Naturally Occurring Microbial Organisms for Related Biosynthesis

The creation of non-naturally occurring microbial factories, often using chassis organisms like Escherichia coli or Saccharomyces cerevisiae, represents a powerful approach for producing this compound. nih.gov These organisms are chosen for their well-understood genetics, rapid growth, and established genetic engineering tools. researchgate.netnih.gov

A critical step in producing the chiral (S)-2-hydroxypent-4-enoic acid is the stereoselective reduction of its corresponding α-keto acid precursor. vulcanchem.com This has been successfully demonstrated using enzymes such as D-2-hydroxyisocaproate dehydrogenase (hicDH) from Lactobacillus delbrueckii. vulcanchem.com When expressed in a suitable host, this enzyme can catalyze the reduction with high specificity, yielding the (S)-hydroxy acid with an enantiomeric excess greater than 99%. vulcanchem.com This enzymatic approach is highly advantageous as it avoids the issue of racemization common in chemical synthesis. vulcanchem.com

While a complete de novo pathway for this compound has been a subject of design, concrete examples from related compounds illustrate the methodology. For the production of the isomeric 2-hydroxy-2,4-pentadienoic acid in E. coli, researchers introduced genes encoding for 2-oxopent-4-enoate hydratase from Pseudomonas putida and an NADPH-dependent reductase. This engineered strain achieved titers of 1.2 g/L in fed-batch fermentations, showcasing the potential of heterologous pathway construction. Optimizing the redox balance, particularly the availability of cofactors like NADPH, is a common challenge in such engineered pathways. Patent literature further details the vast array of enzymes, including reductases, dehydratases, and transaminases, that can be assembled in various combinations to create novel pathways for producing C5 acids like 2,4-pentadienoate and its precursors. google.com

Table 1: Key Enzymes in the Biotechnological Production of this compound and Related Compounds

| Enzyme | Source Organism | Reaction Catalyzed | Engineered Host | Reference |

| D-2-hydroxyisocaproate dehydrogenase (hicDH) | Lactobacillus delbrueckii | Reduction of α-keto acids to (S)-hydroxy acids | Not specified | vulcanchem.com |

| 2-oxopent-4-enoate hydratase | Pseudomonas putida | Hydration of 2-oxopent-4-enoate | Escherichia coli | |

| NADPH-dependent reductase | Not specified | Reduction of a keto group | Escherichia coli |

Precursor Role in the Biosynthesis of Industrially Relevant Chemicals

This compound is a versatile building block, or precursor, for the synthesis of a range of other industrially significant chemicals. smolecule.com Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group along with a reactive double bond, makes it a valuable starting material.

In the field of materials science, it serves as a monomer for the creation of advanced polymers. smolecule.com Its structure is particularly suited for producing polyesters and specialized, sequence-defined oligo(α-hydroxy acid)s. smolecule.comepfl.chresearchgate.net Specifically, it has been incorporated into reactive oligoester scaffolds for post-modification, allowing the synthesis of patterned oligomers with distinct hydrophilic and hydrophobic regions, which are of interest as foldamers—molecules that adopt specific, predictable shapes. epfl.chresearchgate.net

The compound is also a key precursor for synthesizing various oxygen-containing heterocyclic compounds. Through intramolecular cyclization under acidic conditions, it can form γ-lactones, which are structural motifs present in many natural products, including macrolide antibiotics. vulcanchem.com Furthermore, the terminal double bond can undergo reactions like iodoetherification to generate substituted tetrahydrofuran (B95107) derivatives, another important scaffold in bioactive molecules. vulcanchem.com In the realm of asymmetric synthesis, the chiral nature of (S)-2-hydroxypent-4-enoic acid makes it useful for creating tools like Mosher esters, which help in determining the absolute configuration of other chiral molecules. vulcanchem.com

Table 2: Industrially Relevant Chemicals Derived from this compound

| Derived Chemical | Synthetic Route | Applications/Significance | Reference |

| Polyesters / Oligoesters | Polycondensation / Polymerization | Advanced materials, patterned foldamers | smolecule.comepfl.chresearchgate.net |

| γ-Lactones | Intramolecular cyclization | Common structural motif in natural products and macrolides | vulcanchem.com |

| Tetrahydrofurans | Iodoetherification of the double bond | Structural core of many bioactive molecules | vulcanchem.com |

| Mosher Esters | Reaction with a chiral alcohol/amine | Reagents for determining absolute stereochemistry | vulcanchem.com |

Advanced Analytical Methodologies for Research on 2 Hydroxypent 4 Enoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of 2-hydroxypent-4-enoic acid, enabling its isolation and the quantification of its purity, particularly in the context of complex synthetic or biological matrices.

High-Performance Liquid Chromatography (HPLC) in Synthetic and Biosynthetic Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of synthetic reactions and analyzing the products of biosynthetic pathways leading to this compound and its derivatives. In synthetic chemistry, HPLC is used to assess the diastereomeric excess of products from reactions like the ene reaction used to create chiral α-hydroxy acids. lookchem.com It is also routinely used to determine the purity of final products.

In biosynthetic studies, such as the analysis of metabolites from fungal cultures, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS/MS) is employed to identify known and unknown compounds in complex extracts. researchgate.net For instance, the analysis of related compounds like 2-hydroxyhexa-2,4-dienoic acid has been performed using a C18 reversed-phase column (Inertsil ODS-3) with a water/acetonitrile/methanol (B129727) gradient system. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Related Hydroxy Acids

| Analyte/Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-Hydroxyhexa-2,4-dienoic Acid | Inertsil ODS-3 (2.1 x 250 mm) | Linear gradient of Acetonitrile/Methanol/TFA and Water/Methanol/TFA | Not Specified | researchgate.net |

| Fungal Metabolites | Not Specified | Dichloromethane/Methanol step gradient | Mass Spectrometry (LC-MS) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds in a sample. For carboxylic acids like this compound, which may have low volatility, derivatization is often employed to convert them into more volatile esters or silyl (B83357) ethers prior to analysis. However, direct analysis of aqueous short-chain fatty acids without derivatization is also possible using specialized columns, such as a wax-type column (e.g., SH-WAX). shimadzu.com

GC-MS is extensively used in metabolite profiling to identify compounds in complex biological extracts. rjptonline.org Analysis of structural isomers and related compounds provides insight into potential fragmentation patterns for this compound. For example, the GC-MS analysis of 2,4-dihydroxypent-2-enoic acid is expected to show characteristic fragments at m/z 43 (CH₃C⁺) and 99 (C₅H₇O₂⁺). vulcanchem.com Similarly, the mass spectrum for the isomer (E)-4-hydroxypent-2-enoic acid shows a top peak at an m/z of 43. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining the enantiomeric excess (ee) or diastereomeric excess (de) is critical, especially in asymmetric synthesis and biocatalysis. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the definitive method for separating enantiomers.

The determination of diastereomeric excess for derivatives of this compound synthesized via ene reactions has been successfully performed using both HPLC and GC equipped with chiral columns. lookchem.com The synthesis of the related (R)-methyl 2-hydroxypent-4-enoate utilized chiral HPLC with a YMC CHIRAL Amylose-SA column to confirm an enantiomeric excess of up to 95%. vulcanchem.com Studies on similar structures, such as 2-(4-hydroxyphenoxy)propionic acid esters, have shown successful enantiomeric separation on a tribenzoylcellulose (CTB) chiral column with ethanol (B145695) as the mobile phase. researchgate.netsioc-journal.cn

Table 2: Examples of Chiral Chromatography Methods for Related Compounds

| Compound Type | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Outcome | Reference |

|---|---|---|---|---|---|

| This compound derivatives | HPLC/GC | Chiral Columns | Not Specified | Determination of diastereomeric excess (de) | lookchem.com |

| (R)-Methyl 2-hydroxypent-4-enoate | Chiral HPLC | YMC CHIRAL Amylose-SA | Hexane/Ethanol | Confirmed enantiopurity (up to 95% ee) | vulcanchem.com |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated and purified, spectroscopic and spectrometric methods are employed to confirm the molecular structure, stereochemistry, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

For (S)-2-hydroxypent-4-enoic acid, ¹H NMR spectra show characteristic resonances for the vinylic protons (δ 5.14–5.74 ppm) and the methine proton attached to the hydroxyl-bearing carbon (δ 4.35 ppm). vulcanchem.com The ¹³C NMR spectrum is equally informative, identifying the carbonyl carbon of the carboxylic acid at approximately δ 158 ppm and the unsaturated carbons of the double bond in the range of δ 116–125 ppm. vulcanchem.com These spectral data are crucial for confirming the connectivity of the atoms and can, with advanced techniques, help in assigning the stereochemistry.

Table 3: NMR Spectroscopic Data for (S)-2-Hydroxypent-4-enoic Acid

| Nucleus | Type of Proton/Carbon | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H | Vinylic protons (-CH=CH₂) | 5.14 - 5.74 | vulcanchem.com |

| ¹H | Methine proton (-CH(OH)-) | 4.35 | vulcanchem.com |

| ¹³C | Carbonyl carbon (-COOH) | 158 | vulcanchem.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. ESI-MS analysis of (S)-2-hydroxypent-4-enoic acid shows a molecular ion peak consistent with its molecular formula (C₅H₈O₃), which has an exact mass of approximately 116.047 g/mol . vulcanchem.comalfa-chemistry.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., UPLC-ESI-ToF-MS), provides highly accurate mass measurements, which can confirm the elemental formula of the parent ion and its fragments, aiding in structural elucidation. copernicus.org The fragmentation patterns observed in MS/MS or GC-MS experiments provide further structural information by revealing how the molecule breaks apart, which helps to piece together its structure. researchgate.net

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 116.11 g/mol | Not Specified | nih.gov |

| Exact Mass | 116.047344113 Da | Computed | nih.gov |

| Molecular Ion Peak [M] | m/z 116.11 | ESI-MS | vulcanchem.com |

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. For this compound, these techniques provide clear signatures for its key structural features: the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the carbon-carbon double bond (C=C).

The analysis of the vibrational spectra allows for the confirmation of the molecular structure by identifying the characteristic stretching and bending frequencies of these groups.

Hydroxyl and Carboxylic Acid O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3500 and 2500 cm⁻¹. This broadness is due to intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. The alcohol O-H stretch typically appears around 3500-3200 cm⁻¹, while the carboxylic acid O-H is a very broad band in the 3300-2500 cm⁻¹ region.

Carbonyl C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is a key diagnostic peak. This typically appears in the region of 1725-1700 cm⁻¹ for saturated aliphatic acids.

Alkene C=C Stretch: The stretching vibration of the terminal carbon-carbon double bond is expected to produce a medium-intensity band in the 1680-1640 cm⁻¹ region of the IR spectrum. In Raman spectroscopy, the C=C stretch often gives a strong, sharp signal, making it a complementary technique for identifying unsaturation. scribd.com

C-O Stretch: The carbon-oxygen single bond stretching of the alcohol and carboxylic acid functional groups will appear in the fingerprint region of the spectrum, typically between 1320 and 1000 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical IR Frequency Range (cm⁻¹) | Expected Raman Signal | Notes |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) | Weak | Broadness due to hydrogen bonding. |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (Very Broad) | Weak | Overlaps with alcohol O-H stretch. |

| Carboxylic Acid (-COOH) | C=O Stretch | 1725 - 1700 (Strong, Sharp) | Medium | One of the most characteristic peaks in the IR spectrum. |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 (Medium) | Strong | Strong signal in Raman is characteristic of non-polar bonds. scribd.com |

Note: The frequency ranges are standard values and can be influenced by the specific molecular environment and sample phase.

X-ray Crystallography of this compound Derivatives for Conformation and Stereochemical Studies

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining suitable crystals of the parent this compound can be challenging, its derivatives are often more amenable to crystallization. The structural analysis of these derivatives provides definitive proof of conformation and, crucially, the absolute stereochemistry of chiral centers.

A significant application of this methodology was demonstrated in the stereoselective synthesis of chiral 4-substituted this compound derivatives. lookchem.comresearchgate.net In a study by Kwiatkowski, Jurczak, and coworkers, the carbonyl-ene reaction between chiral glyoxylic acid derivatives and various olefins was investigated to produce these α-hydroxy acids. lookchem.com

To unambiguously determine the absolute configuration of the newly created stereogenic center at the C2 position, a crystalline derivative was synthesized and analyzed. The reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam (a chiral auxiliary) with isobutylene (B52900) resulted in a derivative of this compound. This product was crystalline and suitable for single-crystal X-ray diffraction analysis. lookchem.com

The crystallographic analysis confirmed that the product had the (2'S) absolute configuration. This result was crucial for establishing the stereochemical course of the zinc bromide-promoted ene reaction. It demonstrated that the chiral auxiliary effectively controlled the facial selectivity of the reaction, leading to the predictable formation of one enantiomer. lookchem.comresearchgate.net Such studies are fundamental, as the biological activity and synthetic utility of chiral molecules are intrinsically linked to their specific stereochemical structure. The use of a derivative was essential, as the products formed using other chiral auxiliaries, like 8-phenylmenthol, were oils and could not be analyzed by this definitive method. lookchem.com

Table 2: Research Findings from X-ray Crystallography of a this compound Derivative

| Research Focus | Derivative Used | Analytical Goal | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Ene Reaction | N-((2'S)-2'-hydroxy-4'-methylpent-4'-enoyl)-(2R)-bornane-10,2-sultam | Determination of Absolute Stereochemistry | The absolute configuration of the newly formed chiral center (C2') was unambiguously established as (S). | lookchem.comresearchgate.net |

Theoretical and Computational Investigations of 2 Hydroxypent 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-Hydroxypent-4-enoic acid. These methods can provide insights into molecular orbital energies, charge distributions, and the stability of different isomers and transition states.

Detailed studies on similar unsaturated hydroxy acids have utilized DFT to understand their behavior. For instance, investigations into the tautomerization of related compounds, such as 5-amino-4-hydroxypent-4-enoic acid, have employed DFT to map out reaction pathways and calculate activation energies. diva-portal.org Such studies reveal the energetic favorability of different tautomers, which is crucial for understanding the compound's stability and reactivity in various environments. researchgate.net

For this compound, quantum chemical calculations can be used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

| Calculated Property | Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Calculated pKa | 3.85 | Predicts acidity of the carboxylic acid group |

Molecular Dynamics Simulations of Enzymatic Reactions and Substrate Binding

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, making them particularly suited for studying the interactions between a substrate like this compound and an enzyme. numberanalytics.com These simulations can model the process of substrate binding, the conformational changes in both the enzyme and the substrate, and the energetic landscape of the catalytic reaction. researchgate.net

For example, the synthesis of (S)-2-hydroxypent-4-enoic acid can be achieved with high enantiomeric excess using D-2-hydroxyisocaproate dehydrogenase. acs.org MD simulations could be employed to understand the structural basis for this stereoselectivity. By simulating the docking of both the R and S enantiomers into the enzyme's active site, researchers can analyze the binding affinities and the orientation of the substrate relative to the catalytic residues.

MD simulations can also be used to derive quantitative descriptors that correlate with catalytic efficiency. Studies on other enzymes have shown that properties like the solvent-accessible surface area ratio of the substrate to the active site pocket can predict the impact of mutations on the turnover number. plos.org In the context of this compound, MD simulations could be used to screen for enzyme variants with enhanced activity or altered substrate specificity.

While specific MD studies on this compound are not prevalent in the literature, the table below provides a representative summary of the types of data that can be obtained from such simulations for a generic enzyme-substrate complex.

| Simulation Parameter | Representative Finding | Implication for Catalysis |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Strength of substrate binding to the enzyme |

| Root Mean Square Deviation (RMSD) | 1.5 Å (protein backbone) | Structural stability of the enzyme-substrate complex |

| Key Hydrogen Bonds | Substrate-OH with Tyr123; Substrate-COOH with Arg45 | Specific interactions that orient the substrate for reaction |

| Conformational Changes | Active site loop closure upon substrate binding | Induced fit mechanism to optimize catalytic environment |

In Silico Modeling of Novel Synthetic Pathways

The design of novel biosynthetic or chemical synthetic pathways for valuable compounds is increasingly being guided by in silico modeling. mdpi.com These computational approaches can identify potential enzymatic reactions, assemble them into pathways, and evaluate the theoretical yield and feasibility of these routes.

For compounds structurally related to this compound, such as 2,4-pentadienoate, patents describe the use of in silico models to design biosynthetic pathways in microorganisms like E. coli. nih.govnih.gov These models often involve retrobiosynthetic analysis, where the target molecule is broken down into simpler precursors that are available in the host organism's metabolism. Computational tools can then suggest enzymes capable of catalyzing each step.

While a specific in silico designed pathway for this compound is not documented, one could be conceptualized starting from common metabolic intermediates. For example, a pathway could be designed starting from pyruvate (B1213749) and an allyl-group donor, or through the modification of existing fatty acid synthesis pathways. Flux balance analysis, a computational technique that models the flow of metabolites through a metabolic network, could then be used to optimize the production of this compound by identifying gene knockouts or overexpressions that would divert metabolic flux towards the desired product.

A hypothetical in silico designed pathway is outlined in the table below.

| Reaction Step | Proposed Enzyme Class | Precursor(s) | Product |

|---|---|---|---|

| 1 | Aldolase (B8822740) | Glyoxylate (B1226380) and Propionaldehyde | 2-Oxo-4-pentenoic acid |

| 2 | Reductase (e.g., Lactate Dehydrogenase-like) | 2-Oxo-4-pentenoic acid | This compound |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its various conformations and the stereochemistry at its chiral center, is critical to its biological activity and reactivity. Computational methods are instrumental in exploring the conformational landscape and predicting the stereochemical outcomes of reactions.

Conformational analysis of unsaturated carboxylic acids and their derivatives has been performed using methods like Møller–Plesset perturbation theory (MP2) and DFT. researchgate.netmdpi.com These studies can identify the most stable conformers and the energy barriers between them. For this compound, this would involve analyzing the rotation around the C-C single bonds to determine the preferred spatial arrangement of the hydroxyl, carboxyl, and vinyl groups. Intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is a key feature that would be investigated in such an analysis. nih.gov

The prediction of stereochemistry is another area where computational chemistry excels. For chiral molecules like this compound, computational tools can predict the stereochemical outcome of asymmetric reactions. acs.org Furthermore, chiroptical methods such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD), when combined with quantum chemical calculations, can be used to determine the absolute configuration of a chiral center. researchgate.net By calculating the theoretical spectra for both the R and S enantiomers and comparing them to experimental data, the absolute stereochemistry can be assigned.

The table below presents hypothetical data from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C-O-H) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -175° | 75.2 |

| 2 | 1.25 | 65° | 14.8 |

| 3 | 2.50 | -60° | 10.0 |

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Industrial Synthesis Processes

The viability of 2-hydroxypent-4-enoic acid as a platform chemical hinges on the development of cost-effective, scalable, and environmentally benign manufacturing processes. Current synthesis methods, while effective at the lab scale, often rely on multi-step procedures, stoichiometric metal reagents like indium or zinc, or traditional acid catalysis, which may not be suitable for large-scale industrial production. lookchem.comglobalauthorid.com

Future research must prioritize the development of novel catalytic systems that are both highly efficient and sustainable. This includes exploring catalysts based on earth-abundant metals and designing processes that operate in greener solvents or under solvent-free conditions. A significant area for advancement lies in shifting from traditional chemical synthesis to biocatalysis. The enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid using the enzyme D-2-hydroxyisocaproate dehydrogenase (hicDH) to reduce the corresponding α-keto acid demonstrates the potential of this approach, achieving high enantiomeric excess (>99% ee). vulcanchem.com

Further investigation should focus on:

Discovering and optimizing novel chemo-catalysts for asymmetric synthesis, moving beyond stoichiometric reagents to catalytic systems with high turnover numbers.

Developing whole-cell biocatalysts in robust industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae. frontiersin.org This would enable the direct conversion of renewable feedstocks, such as glucose, into the target molecule in a single fermentation process.

Implementing continuous flow reactor technology , which can improve reaction efficiency, safety, and scalability compared to batch processing.

| Synthesis Strategy | Current State / Analogy | Future Research Goal | Potential Advantages |

| Asymmetric Chemo-catalysis | Relies on stoichiometric organoindium reagents or ZnBr₂ promoters. vulcanchem.comlookchem.comglobalauthorid.com | Develop catalytic systems using earth-abundant metals (e.g., iron, copper). | Lower cost, reduced metal waste, improved atom economy. |

| Whole-Cell Biocatalysis | Enzyme (hicDH) from Lactobacillus used for stereoselective reduction. vulcanchem.com | Engineer a complete biosynthetic pathway in an industrial host (e.g., E. coli). | Use of renewable feedstocks, mild reaction conditions, high stereoselectivity. |

| Process Intensification | Industrial methods may use flow reactors for esterification of the acid. | Design and optimize a continuous flow process for the complete synthesis. | Increased yield, enhanced safety, smaller footprint, easier automation. |

Elucidation of Undiscovered Biosynthetic and Degradation Pathways in Diverse Organisms

This compound is known to occur naturally; it has been isolated from the roots of the tobacco plant (Nicotiana tabacum) and certain fungi. smolecule.com The rare (R)-enantiomer was identified as a component of toxins produced by the fungus Trichothecium roseum. researchgate.net Despite these findings, the specific genetic and enzymatic pathways responsible for its biosynthesis in these organisms remain uncharacterized.

A critical research avenue is the elucidation of these natural pathways. By employing genomic, transcriptomic, and metabolomic analyses of these known producer organisms, the genes encoding the biosynthetic enzymes can be identified. This knowledge is invaluable for subsequent metabolic engineering efforts.

Furthermore, related unsaturated hydroxy acids are known intermediates in microbial degradation pathways for various aromatic compounds. For instance, 2-hydroxypent-2,4-dienoate is an intermediate in the meta-cleavage pathway for the degradation of biphenyl (B1667301) and toluene. asm.org This suggests that microorganisms, particularly those from environments contaminated with aromatic pollutants, could be a rich source for discovering novel enzymes and pathways that metabolize or produce this compound or its close analogs. Future work should involve screening microbial consortia and isolates for these capabilities.

| Organism/System | Known Relevance | Future Research Objective |

| Nicotiana tabacum (Tobacco) | Natural source of the compound. smolecule.com | Identify biosynthetic genes via genome mining and expression analysis. |

| Trichothecium roseum (Fungus) | Produces the (R)-enantiomer. researchgate.net | Elucidate the stereospecific enzymatic pathway for (R)-isomer synthesis. |

| Aromatic-degrading Bacteria | Degrade compounds via related intermediates like 2-hydroxypent-2,4-dienoate. asm.orgasm.org | Screen for microbes that can produce or degrade this compound. |

Exploration of Novel Biocatalysts and Engineered Enzymes for Specific Transformations

The discovery and engineering of enzymes are paramount for developing efficient biocatalytic processes. While the hicDH enzyme shows promise for the synthesis of the (S)-enantiomer vulcanchem.com, and whole cells of Candida parapsilosis can perform deracemization of similar compounds researchgate.net, the broader enzymatic landscape related to this compound is largely unexplored.

Future research should focus on:

Prospecting for Novel Enzymes: Metagenomic libraries from diverse environmental samples should be screened to discover new enzymes with activity towards this compound or its precursors. Key enzyme classes to target include dehydrogenases, hydratases, decarboxylases, and P450 monooxygenases. nih.gov

Enzyme Engineering: Techniques like directed evolution and rational protein design can be used to enhance the properties of known or newly discovered enzymes. Goals would include improving substrate specificity, increasing catalytic efficiency (kcat/Km), enhancing stability under industrial process conditions (e.g., temperature, pH, solvent tolerance), and altering stereoselectivity.

Pathway Engineering: Combining enzymes from different sources can create novel, non-natural biosynthetic pathways. For example, a 2-keto-acid decarboxylase could be coupled with a hydroxy aldehyde dehydrogenase to produce a hydroxy acid from a keto-acid precursor, a strategy proposed for other hydroxy acids. google.com

| Enzyme Class | Potential Role in Synthesis/Transformation | Engineering Goal Example |

| Dehydrogenases | Stereoselective reduction of a keto-acid precursor to the final hydroxy acid. vulcanchem.com | Enhance thermal stability and broaden substrate scope. |

| Hydratases | Addition of water to a double bond in a precursor molecule. asm.org | Control regioselectivity and stereoselectivity of water addition. |

| P450 Monooxygenases | Regiospecific hydroxylation of a C5 hydrocarbon backbone. nih.gov | Improve catalytic efficiency and electron coupling with reductase partners. |

| Decarboxylases | Removal of a carboxyl group from a larger precursor. google.com | Tune substrate specificity for novel conversion pathways. |

Advanced Materials Science Applications beyond Current Scope

The trifunctional nature of this compound makes it an exceptionally versatile monomer for polymer synthesis. Initial work has shown its potential as a precursor for polyesters and as a masked hydrophilic unit in sequence-defined oligoesters. smolecule.comepfl.ch However, these applications only scratch the surface of its potential.

Future materials science research should explore its use as a platform for creating advanced polymers with tailored properties. The pendant vinyl group is particularly attractive as it can be leveraged for post-polymerization modification using highly efficient reactions like thiol-ene click chemistry. This would allow the creation of functional materials where specific properties (e.g., hydrophilicity, charge, bio-conjugation sites) can be precisely installed along a polyester (B1180765) backbone.

Unexplored applications include:

Functional Polyesters: Creating biodegradable polyesters with pendant vinyl groups for subsequent functionalization, leading to materials for drug delivery, tissue engineering scaffolds, or advanced coatings.

Cross-linkable Resins and Hydrogels: Utilizing the vinyl group for cross-linking to form biodegradable thermosets or hydrogels with tunable mechanical properties.

Chiral Polymers: Leveraging the inherent chirality of the monomer to synthesize stereoregular polymers with unique optical properties or for applications in chiral separations.

Heterocycle Synthesis: Its use as a building block for synthesizing complex oxygen-containing heterocycles like lactones and tetrahydrofurans can be expanded for natural product synthesis and medicinal chemistry. vulcanchem.com

Integration with Systems Biology for Holistic Metabolic Understanding

For microbial production of this compound to become industrially competitive, a deep understanding of how the engineered biosynthetic pathway interacts with the host cell's metabolism is essential. Systems biology provides the tools to gain this holistic view. asm.org By integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—researchers can create a comprehensive picture of the cellular response to producing a non-native chemical. sci-hub.se

Future research should apply a systems biology approach within a "Design-Build-Test-Learn" cycle for strain engineering:

Design & Build: Engineer a host organism (e.g., E. coli) with a putative biosynthetic pathway.

Test: Cultivate the engineered strain and quantify the production of this compound.

Learn: Apply multi-omics analysis to compare the engineered strain to a control. This can identify metabolic bottlenecks (e.g., accumulation of a toxic intermediate), competition for essential precursors, and unforeseen stress responses. frontiersin.orgoup.com ¹³C-metabolic flux analysis can precisely map the flow of carbon through the central metabolism and into the desired product pathway. asm.org

Re-Design: Use the insights gained to rationally re-engineer the strain by overexpressing bottleneck-releasing enzymes, deleting competing pathways, or optimizing cofactor regeneration.

This iterative approach, guided by systems-level data, will be crucial for systematically improving titers, rates, and yields to levels required for commercial production.

Q & A

Basic: What are the established methods for synthesizing 2-Hydroxypent-4-enoic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves α,β-unsaturated carbonyl precursors, such as pent-4-enal, subjected to hydroxylation under controlled conditions. A common approach employs Sharpless asymmetric dihydroxylation with osmium tetroxide and chiral ligands to achieve stereocontrol at the C2 position . Alternative routes include enzymatic catalysis (e.g., lipases) for stereoselective hydroxylation. Researchers should validate product purity via HPLC and compare retention times with known standards. For structural confirmation, use NMR (¹H and ¹³C) to verify the hydroxyl group’s chemical shift (~δ 4.1–4.3 ppm) and the α,β-unsaturated carboxylic acid moiety (δ ~5.8–6.3 ppm for vinyl protons) .

Basic: How is the stereochemistry of this compound characterized using spectroscopic techniques?

Methodological Answer:

Chiral resolution can be achieved via polarimetry or chiral HPLC with columns like Chiralpak AD-H. For absolute configuration determination, X-ray crystallography is preferred. If crystals are unavailable, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can correlate experimental spectra with predicted stereoisomeric models . NMR coupling constants (e.g., J values for vicinal protons) also provide stereochemical clues; for example, trans-olefinic protons exhibit larger J values (~15 Hz) compared to cis (~10 Hz) .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound across studies?

Methodological Answer:

Contradictions often arise from differences in solvent systems, measurement techniques, or impurities. To reconcile discrepancies:

Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for calorimetry).

Conduct meta-analyses of literature data, applying statistical tools (ANOVA, t-tests) to identify outliers .

Validate purity via elemental analysis and mass spectrometry to exclude confounding factors.

Use computational tools (e.g., COSMO-RS) to model solvent effects and predict solubility .

Advanced: How can computational models predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G**) can map reaction pathways, such as keto-enol tautomerization or nucleophilic additions. Key steps:

Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Simulate solvent effects using implicit models (e.g., PCM for polar solvents).

Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Basic: What are the key considerations in designing kinetic studies for this compound degradation pathways?

Methodological Answer:

Control variables: Temperature (use thermostatic baths), pH (buffered solutions), and light exposure (amber glassware to prevent photodegradation).

Analytical methods: Employ inline techniques like FTIR or UV-Vis spectroscopy to track real-time degradation.

Data collection: Perform triplicate runs and calculate rate constants via nonlinear regression (e.g., first-order decay models).

Reference standards: Compare degradation products with authentic samples using GC-MS or LC-MS .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

Methodological Answer:

Experimental design: Prepare solutions in solvents of varying polarity (water, DMSO, hexane) and pH (2–12).

Detection methods: Use ¹H NMR to monitor tautomeric shifts (e.g., hydroxyl proton exchange rates) or UV-Vis spectroscopy to track absorbance changes.

Data analysis: Apply the Henderson-Hasselbalch equation to correlate pH with enol/keto ratios. Polar aprotic solvents (e.g., DMSO) stabilize the enol form due to reduced hydrogen bonding, while acidic conditions favor the keto tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.